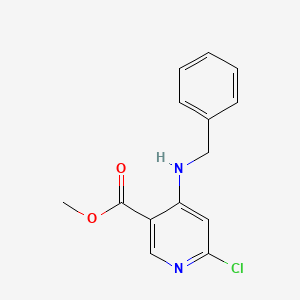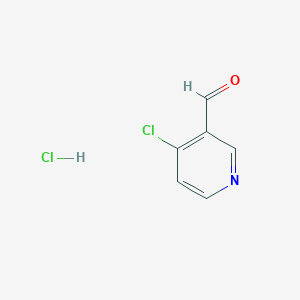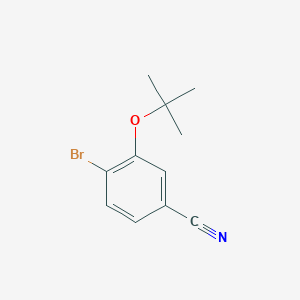![molecular formula C8H8N2O B1447824 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one CAS No. 1427503-36-3](/img/structure/B1447824.png)
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Vue d'ensemble
Description
“2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is a chemical compound with the molecular formula C8H8N2 . It is a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against fibroblast growth factor receptors (FGFRs) .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one”, has been reported in various studies . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” is characterized by a pyrrolopyridine core with a methyl group attached . The average mass of the molecule is 132.163 Da, and the monoisotopic mass is 132.068741 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one” are not detailed in the retrieved sources, pyrrolopyridine derivatives have been synthesized through various strategies .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have explored the synthesis of novel derivatives of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine, which show promise as c-Met inhibitors. These compounds, including 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, have demonstrated strong inhibition of the c-Met kinase, indicating potential applications in cancer treatment (Liu et al., 2016).
Efficient Synthesis Methods
Efficient synthesis methods for derivatives of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been developed, highlighting their applicability in the creation of various N6-substituted analogues. These methods are crucial for the synthesis of diverse compounds for potential pharmacological uses (Nechayev et al., 2013).
Novel Synthetic Approaches
Innovative synthetic approaches to pyrrolylpyridines from alkynes and isothiocyanates have been investigated. These methods contribute to the synthesis of compounds with a combination of pyrrole and pyridine rings, which could enhance their intrinsic properties and lead to new applications (Nedolya et al., 2015).
Reactivity with Metal Salts
Research has also focused on the reactivity of 2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one derivatives with iron(III) and copper(II) salts. This study provides insights into the potential applications of these compounds in coordination chemistry and materials science (Collins et al., 2007).
Versatile Building Blocks
These compounds have been recognized as versatile building blocks for the synthesis of various heterocyclic structures. Their ability to form a range of derivatives opens up possibilities for creating new molecules with diverse biological activities (Figueroa‐Pérez et al., 2006).
Development of Heterocyclic Building Blocks
The synthesis of new reactive heterocyclic building blocks, such as 2H-Azirine-2-carbonyl azides, provides a basis for the development of benzo- and hetero-fused pyrrolopyridinones. These compounds have potential applications in medicinal chemistry and drug discovery (Funt et al., 2020).
Propriétés
IUPAC Name |
2-methyl-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEACWYFDQQSTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



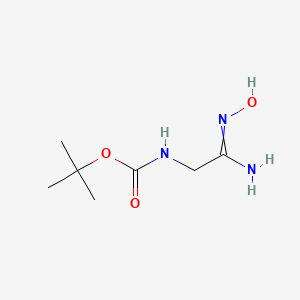

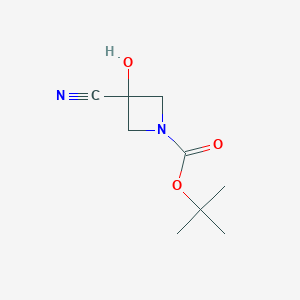


![methyl 2-{[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]amino}acetate hydrochloride](/img/structure/B1447750.png)

